molecular formula C6H11Cl2OPS B12128707 dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane

dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane

Cat. No.: B12128707
M. Wt: 233.09 g/mol
InChI Key: AISDOOLCVLSTFX-ZZXKWVIFSA-N
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Description

Phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) is a chemical compound with the molecular formula C6H10Cl2OPS. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a phosphonothioic dichloride group attached to a 3-propoxypropenyl moiety.

Preparation Methods

The synthesis of phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of phosphorus trichloride with a suitable alcohol, followed by the introduction of sulfur and the 3-propoxypropenyl group. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonothioic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphonothioic dichloride derivatives with different substituents.

    Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups, such as alkoxy or amino groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals.

    Industry: This compound is used in the production of agrochemicals, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism by which phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) exerts its effects involves its ability to interact with various molecular targets. The phosphonothioic dichloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) can be compared with other similar compounds, such as:

    Phosphonothioic dichloride, phenyl-: This compound has a phenyl group instead of the 3-propoxypropenyl group, leading to different chemical properties and applications.

    Dimethylphosphinic chloride: This compound has two methyl groups attached to the phosphorus atom, resulting in different reactivity and uses.

The uniqueness of phosphonothioic dichloride, (3-propoxypropenyl)- (7CI,8CI) lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C6H11Cl2OPS

Molecular Weight

233.09 g/mol

IUPAC Name

dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H11Cl2OPS/c1-2-4-9-5-3-6-10(7,8)11/h3,6H,2,4-5H2,1H3/b6-3+

InChI Key

AISDOOLCVLSTFX-ZZXKWVIFSA-N

Isomeric SMILES

CCCOC/C=C/P(=S)(Cl)Cl

Canonical SMILES

CCCOCC=CP(=S)(Cl)Cl

Origin of Product

United States

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